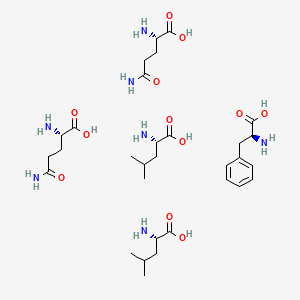
L-Leucine, L-phenylalanyl-L-leucyl-L-a-glutamyl-L-a-glutamyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Leucine, L-phenylalanyl-L-leucyl-L-a-glutamyl-L-a-glutamyl- is a peptide compound composed of multiple amino acids This compound is a derivative of leucine and phenylalanine, which are essential amino acids involved in various biological processes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine, L-phenylalanyl-L-leucyl-L-a-glutamyl-L-a-glutamyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling: The activated amino acids are coupled to the growing peptide chain on the resin.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation. This method can be more cost-effective and scalable for industrial applications.
化学反应分析
Types of Reactions
L-Leucine, L-phenylalanyl-L-leucyl-L-a-glutamyl-L-a-glutamyl- can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific functional groups within the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction can result in the cleavage of such bonds.
科学研究应用
L-Leucine, L-phenylalanyl-L-leucyl-L-a-glutamyl-L-a-glutamyl- has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, such as promoting muscle growth and repair.
Industry: Utilized in the production of peptide-based drugs and supplements.
作用机制
The mechanism of action of L-Leucine, L-phenylalanyl-L-leucyl-L-a-glutamyl-L-a-glutamyl- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors on the cell surface, triggering intracellular signaling cascades. These pathways may include the mTOR (mechanistic target of rapamycin) pathway, which is involved in regulating cell growth and metabolism.
相似化合物的比较
Similar Compounds
L-Phenylalanyl-L-leucine: A simpler dipeptide with similar amino acid components.
L-Leucyl-L-glutamine: Another peptide with leucine and glutamine residues.
Uniqueness
L-Leucine, L-phenylalanyl-L-leucyl-L-a-glutamyl-L-a-glutamyl- is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential applications. Its longer peptide chain may offer more complex interactions and functions compared to simpler peptides.
属性
分子式 |
C31H57N7O12 |
|---|---|
分子量 |
719.8 g/mol |
IUPAC 名称 |
(2S)-2-amino-4-methylpentanoic acid;(2S)-2-amino-3-phenylpropanoic acid;(2S)-2,5-diamino-5-oxopentanoic acid |
InChI |
InChI=1S/C9H11NO2.2C6H13NO2.2C5H10N2O3/c10-8(9(11)12)6-7-4-2-1-3-5-7;2*1-4(2)3-5(7)6(8)9;2*6-3(5(9)10)1-2-4(7)8/h1-5,8H,6,10H2,(H,11,12);2*4-5H,3,7H2,1-2H3,(H,8,9);2*3H,1-2,6H2,(H2,7,8)(H,9,10)/t8-;2*5-;2*3-/m00000/s1 |
InChI 键 |
OTXIFAAWWOXTTE-QGCUHYTESA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)O)N.CC(C)C[C@@H](C(=O)O)N.C1=CC=C(C=C1)C[C@@H](C(=O)O)N.C(CC(=O)N)[C@@H](C(=O)O)N.C(CC(=O)N)[C@@H](C(=O)O)N |
规范 SMILES |
CC(C)CC(C(=O)O)N.CC(C)CC(C(=O)O)N.C1=CC=C(C=C1)CC(C(=O)O)N.C(CC(=O)N)C(C(=O)O)N.C(CC(=O)N)C(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B12340578.png)

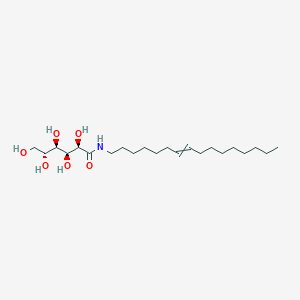

![(2E)-2-[(4-chloro-3-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B12340605.png)
![methyl N-[(2,6-difluorophenyl)methyl]-N'-nitrocarbamimidothioate](/img/structure/B12340614.png)
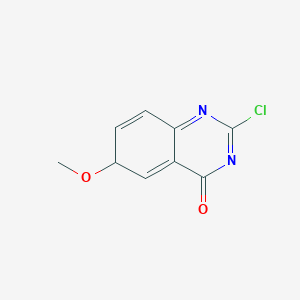

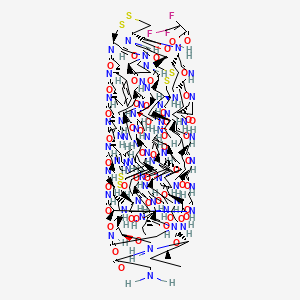
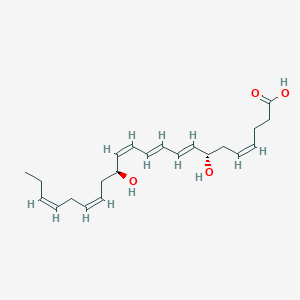

![N,N''-bis[[(4-chlorophenyl)amino]iminomethyl]piperazine-1,4-dicarboxamidine dihydrochloride](/img/structure/B12340638.png)
![3-(4-Chlorophenyl)-2-[(4-methylphenyl)hydrazinylidene]-3-oxopropanal](/img/structure/B12340652.png)
![(E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyl-N'-nitropiperazine-1-carboximidamide](/img/structure/B12340665.png)
